molecular formula C16H13N3OS B7789966 6-(phenylsulfanylmethyl)-2-pyridin-3-yl-1H-pyrimidin-4-one

6-(phenylsulfanylmethyl)-2-pyridin-3-yl-1H-pyrimidin-4-one

Cat. No.: B7789966
M. Wt: 295.4 g/mol
InChI Key: FFJXLOVSWAVXRA-UHFFFAOYSA-N
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Description

N,N’-1,4-Cyclohexanediyldiisonicotinamide, identified by the Chemical Abstracts Service number 2763369-36-2, is a chemical compound with a unique structure that includes a cyclohexane ring bonded to two isonicotinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,4-Cyclohexanediyldiisonicotinamide typically involves the reaction of 1,4-cyclohexanediamine with isonicotinoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N,N’-1,4-Cyclohexanediyldiisonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The isonicotinamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the amide groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of cyclohexanedione derivatives.

    Reduction: Formation of cyclohexanediamine derivatives.

    Substitution: Formation of substituted isonicotinamide derivatives.

Scientific Research Applications

N,N’-1,4-Cyclohexanediyldiisonicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of N,N’-1,4-Cyclohexanediyldiisonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N,N’-1,4-Cyclohexanediyldiamine
  • Isonicotinamide
  • Cyclohexanedione

Comparison: N,N’-1,4-Cyclohexanediyldiisonicotinamide is unique due to the presence of both the cyclohexane ring and the isonicotinamide groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. For instance, while N,N’-1,4-Cyclohexanediyldiamine primarily participates in amine-based reactions, N,N’-1,4-Cyclohexanediyldiisonicotinamide can engage in both amide and aromatic substitution reactions, making it more versatile in synthetic applications.

Properties

IUPAC Name

6-(phenylsulfanylmethyl)-2-pyridin-3-yl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-15-9-13(11-21-14-6-2-1-3-7-14)18-16(19-15)12-5-4-8-17-10-12/h1-10H,11H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJXLOVSWAVXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=O)N=C(N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SCC2=CC(=O)N=C(N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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